Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
The synthesis of tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 2-fluoro-4-(methoxymethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base like triethylamine is used to facilitate the reaction . The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has different substituents on the piperazine ring, leading to variations in its biological activity and chemical reactivity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative has a hydrazino group, which imparts different chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C17H25FN2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)15-6-5-13(12-22-4)11-14(15)18/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
LHJGPXXWPNGRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)COC)F |
Origin of Product |
United States |
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